3-Cyclopropoxy-6-fluoro-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-fluoro-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.234 g/mol . This compound is known for its unique structural features, including a cyclopropoxy group, a fluorine atom, and a picolinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In industrial production, the synthesis may involve the use of specific reagents and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high efficiency.
Chemical Reactions Analysis
3-Cyclopropoxy-6-fluoro-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
3-Cyclopropoxy-6-fluoro-N,N-dimethylpicolinamide is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-fluoro-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
3-Cyclopropoxy-6-fluoro-N,N-dimethylpicolinamide can be compared with other similar compounds, such as 5-Cyclopropoxy-3-fluoro-N,N-dimethylpicolinamide While both compounds share a similar core structure, the position of the cyclopropoxy and fluorine groups can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C11H13FN2O2 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-fluoro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c1-14(2)11(15)10-8(16-7-3-4-7)5-6-9(12)13-10/h5-7H,3-4H2,1-2H3 |
InChI Key |
GFZJQYHLXLDDCC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.